Achminaca, scientifically known as N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid that has garnered attention in forensic and toxicological studies due to its psychoactive properties. This compound belongs to a class of substances designed to mimic the effects of naturally occurring cannabinoids found in cannabis. Its structure consists of an indazole core, which is modified with adamantane and cyclohexylmethyl groups.
Achminaca was first identified in the context of novel psychoactive substances that have emerged on the illicit drug market. It is often synthesized in clandestine laboratories and has been detected in various drug seizures across Europe and North America. The compound has been classified under synthetic cannabinoids, which are frequently used as substitutes for marijuana.
Achminaca is classified as a synthetic cannabinoid, specifically within the indazole-based cannabinoid category. It interacts with cannabinoid receptors in the brain, leading to effects similar to those of natural cannabinoids, such as tetrahydrocannabinol.
The synthesis of Achminaca typically involves several organic reactions that include:
The detailed synthesis pathways often require specific reagents and conditions, such as:
Achminaca's molecular formula is , with a molecular weight of approximately 392.27011 Da. The compound exhibits a complex three-dimensional structure characterized by:
The structural analysis can be performed using techniques such as:
Achminaca undergoes various chemical reactions typical for synthetic cannabinoids, including:
The metabolic pathways involve cytochrome P450 enzymes, which facilitate oxidation reactions that modify the compound's structure, affecting its pharmacological activity.
Achminaca exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the central nervous system. The mechanism involves:
Studies have shown that synthetic cannabinoids like Achminaca can have significantly higher potency compared to natural cannabinoids, leading to stronger psychoactive effects.
Achminaca is typically presented as a solid at room temperature with specific melting points that can vary based on purity levels.
Key chemical properties include:
Relevant data from spectroscopy (IR, NMR) provide additional insights into functional groups present within the molecule.
Achminaca has several applications in scientific research:
Synthetic cannabinoid receptor agonists originated from legitimate scientific research in the 1960s–1980s, with compounds like N-adamantyl-1-pentylindazole-3-carboxamide (APINACA) developed to explore cannabinoid receptor pharmacology [3] [9]. These molecules were engineered to bind cannabinoid type 1 and type 2 receptors with higher affinity than Δ9-tetrahydrocannabinol, the primary psychoactive component in Cannabis sativa [4] [9]. By 2008, clandestine laboratories began repurposing these compounds (e.g., JWH-018, CP 47,497) for recreational use, leading to their proliferation in herbal products marketed as "Spice" or "K2" [1] [4]. Regulatory actions triggered continuous structural modifications; for example, after the 2011 US Schedule I classification of prevalent synthetic cannabinoid receptor agonists, chemists substituted pentyl chains with cycloalkylmethyl groups to circumvent legislation [6] [8].
Table 1: Evolution of Synthetic Cannabinoid Receptor Agonists
Era | Representative Compounds | Primary Structural Features |
---|---|---|
1980–2000 | HU-210, CP 55,940 | Classical cannabinoids, cyclohexylphenols |
2004–2010 | JWH-018, JWH-073 | Naphthoylindoles |
2011–2015 | APINACA, AB-CHMINACA | Indazole-3-carboxamides with adamantane |
2016–present | Cumyl-PeGaClone, ACHMINACA | Cyclohexylmethyl/cycloalkylmethyl linkers |
N-(Adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA) emerged circa 2019–2020 as a structural analog of APINACA, designed to evade newly enacted bans on synthetic cannabinoid receptor agonists with n-pentyl chains [6] [8]. European drug monitoring networks first detected it in Poland and Germany, where it appeared in powdered form and herbal blends [8]. Its synthesis exploited unregulated precursors: indazole-3-carboxylic acid reacted with 1-adamantylamine, followed by N-alkylation using bromomethylcyclohexane [8]. Legislative drivers accelerated its adoption; when Germany’s Neue-psychoaktive-Stoffe-Gesetz controlled pentyl-linked variants in 2019, ACHMINACA’s cyclohexylmethyl group provided temporary legal leverage [6]. Seizure data indicated distribution primarily within Europe, though isolated cases appeared in Canada and Australia via online vendors [6] [10].
Table 2: Timeline of ACHMINACA Emergence and Regulatory Response
Year | Event | Jurisdiction |
---|---|---|
2019 | First laboratory synthesis reported | Poland/Germany |
2020 | Detected in herbal blends by EU Early Warning System | Netherlands, Spain |
2021 | Added to national narcotics schedules | Germany, Sweden |
ACHMINACA belongs to the indazole-3-carboxamide class of synthetic cannabinoid receptor agonists, characterized by a core heterocyclic indazole ring linked to an adamantyl carboxamide group and a cycloalkylmethyl side chain [8]. Its systematic IUPAC name is N-(tricyclo[3.3.1.1³,⁷]decan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, with molecular formula C₂₆H₃₄N₄O and molecular weight 418.58 g/mol [8]. The cyclohexylmethyl moiety replaces traditional linear alkyl chains (e.g., pentyl), enhancing lipophilicity and potentially altering receptor binding kinetics [6] [8]. Key analogs include:
Crystallographic analysis confirms a monoclinic P2₁/c space group, with the adamantyl cage adopting a rigid chair conformation that stabilizes CB1 receptor interactions [8]. Infrared spectroscopy identifies signature absorption bands at 1,650 cm⁻¹ (C=O stretch) and 3,300 cm⁻¹ (N-H stretch), while nuclear magnetic resonance spectra show distinct adamantyl proton signals at δ 1.60–2.10 ppm [8]. Gas chromatography–mass spectrometry fragmentation patterns include key ions at m/z 391 ([M - H₂O + H]⁺), 241 (adamantyl carbocation), and 145 (protonated indazole-3-carboxamide) [8].
Table 3: Spectroscopic Signatures of ACHMINACA
Technique | Key Diagnostic Features |
---|---|
ATR-FTIR | 1,650 cm⁻¹ (amide I), 1,540 cm⁻¹ (amide II), 3,300 cm⁻¹ (N-H stretch) |
¹H NMR (CDCl₃) | δ 1.60–2.10 (m, 15H, adamantyl), δ 3.10–3.30 (d, 2H, cyclohexylmethyl), δ 7.50 (t, 1H, indazole H7) |
GC-EI-MS | m/z 418 (M⁺•, <1%), 391 (100%), 241 (45%), 145 (60%) |
X-ray Diffraction | Monoclinic P2₁/c, unit cell parameters a=10.21 Å, b=12.88 Å |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1